molecular formula C9H9FN2O2 B8293400 4-Fluoro-5-nitro-2-(prop-1-en-2-yl)benzenamine

4-Fluoro-5-nitro-2-(prop-1-en-2-yl)benzenamine

Cat. No. B8293400
M. Wt: 196.18 g/mol
InChI Key: OUVLICZIELSFBU-UHFFFAOYSA-N
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Patent
US09181222B2

Procedure details

A mixture of 2-bromo-4-fluoro-5-nitroaniline (2.85 g, 12.13 mmol, 1.0 eq), isopropenylboronic acid pinacol ester (5.09 g, 30.33 mmol, 2.5 eq), Pd(OAc)2 (0.82 g, 3.64 mmol, 0.3 eq), Cy3P (1.70 g, 6.07 mmol, 0.5 eq) and Cs2CO3 (39.51 g, 121.28 mmol, 10 eq) in toluene (100 mL) and H2O (25 mL) was de-gassed with N2 for 15 minutes. The mixture was then heated at 100° C. (oil bath temperature). After allowing to cool to room temperature, the mixture was diluted with EtOAc (100 mL) and H2O (50 mL) and the mixture filtered through celite. The filter cake was washed with EtOAc (2×50 mL) and the filtrate partitioned. The organic layer was dried (Na2SO4), filtered and the solvent removed under vacuum to leave a crude residue. The residue was purified by column chromatography on silica gel (residue dry-loaded on to silica gel) using EtOAc/hexanes (1:5 gradient) as eluent to give the product (1.59 g, 64%) as a dark brown solid.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
39.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([F:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1[NH2:4].[C:13](B1OC(C)(C)C(C)(C)O1)([CH3:15])=[CH2:14].P(C1CCCCC1)(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[F:9][C:7]1[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]([NH2:4])=[C:2]([C:13]([CH3:15])=[CH2:14])[CH:8]=1 |f:3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
BrC1=C(N)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
5.09 g
Type
reactant
Smiles
C(=C)(C)B1OC(C)(C)C(C)(C)O1
Name
Quantity
1.7 g
Type
reactant
Smiles
P(C1CCCCC1)(C1CCCCC1)C1CCCCC1
Name
Cs2CO3
Quantity
39.51 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
0.82 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was de-gassed with N2 for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
the mixture was diluted with EtOAc (100 mL) and H2O (50 mL)
FILTRATION
Type
FILTRATION
Details
the mixture filtered through celite
WASH
Type
WASH
Details
The filter cake was washed with EtOAc (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a crude residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (residue dry-loaded on to silica gel)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1[N+](=O)[O-])N)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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